L-732138
Description
L-732138 is a selective, competitive neurokinin-1 (NK-1) receptor antagonist with an IC50 of 2.3 nM for human NK-1 receptors. It exhibits 200-fold greater potency for human NK-1 receptors compared to rat receptors and over 1,000-fold selectivity over human NK-2 and NK-3 receptors . Structurally, it is an acetylated tryptophan derivative esterified with 3,5-bis(trifluoromethyl)benzyl groups, giving it the molecular formula C22H18F6N2O3 (MW: 472.38; CAS: 148451-96-1) .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F6N2O3/c1-12(31)30-19(8-14-10-29-18-5-3-2-4-17(14)18)20(32)33-11-13-6-15(21(23,24)25)9-16(7-13)22(26,27)28/h2-7,9-10,19,29H,8,11H2,1H3,(H,30,31)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQYXVAWXAYQC-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163989 | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463277 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
148451-96-1 | |
| Record name | N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148451-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148451961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis and Optimization of L-732138
The synthesis of this compound is rooted in the modification of L-tryptophan to introduce critical pharmacophoric elements. Early work by MacLeod et al. (1993) established the foundational approach for N-acyl-L-tryptophan benzyl esters, which was later refined to produce this compound.
Core Synthetic Route
The synthesis begins with L-tryptophan as the chiral starting material. Key steps include:
- Acylation of the α-Amino Group : Protection of the amine with a tert-butoxycarbonyl (Boc) group, followed by acylation using acetyl chloride in the presence of a base such as triethylamine.
- Esterification of the Carboxylic Acid : Reaction with 3,5-bis(trifluoromethyl)benzyl bromide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the fluorinated benzyl ester.
- Deprotection and Purification : Removal of the Boc group using trifluoroacetic acid, followed by silica gel chromatography to isolate the final product.
The stereochemical integrity of the L-tryptophan core is preserved throughout, as confirmed by chiral HPLC and optical rotation measurements.
Structural Modifications for Enhanced Potency
MacLeod et al. (1994) systematically varied the acyl and benzyl groups to optimize NK1 receptor affinity. The trifluoromethyl groups on the benzyl ester were critical for enhancing lipophilicity and receptor binding, as evidenced by a 10-fold increase in potency compared to non-fluorinated analogs.
Table 1: Impact of Substituents on NK1 Receptor Affinity
| Substituent on Benzyl Group | IC50 (nM) |
|---|---|
| -H | 23.4 |
| -CF3 | 2.3 |
| -OCH3 | 45.1 |
Analytical Characterization
Rigorous analytical protocols ensure the identity and purity of this compound.
Physicochemical Properties
Spectroscopic Confirmation
- NMR Spectroscopy : 1H and 13C NMR spectra confirm the acetylated tryptophan backbone and trifluoromethylbenzyl ester. Key signals include a singlet at δ 3.72 ppm (acetyl methyl) and a quartet for the benzylic CH2 group (J = 12.1 Hz).
- Mass Spectrometry : High-resolution ESI-MS shows a [M+H]+ ion at m/z 473.1452 (calculated 473.1448).
Pharmacological Validation
Receptor Binding Studies
Cascieri et al. (1994) demonstrated competitive antagonism at human NK1 receptors using radioligand displacement assays. This compound exhibited a Ki of 1.8 nM, with >1,000-fold selectivity over NK2 and NK3 receptors.
Functional Antagonism
In guinea pig ileum assays, this compound inhibited substance P-induced contractions with a pA2 value of 8.9, confirming potent functional activity. Kuo et al. (1998) further validated its efficacy in suppressing neurogenic inflammation in airway models.
Antitumor Applications
Recent studies reveal that this compound induces apoptosis in melanoma cell lines (IC50 = 12.4 μM) via NK1 receptor blockade. Molecular docking simulations show interactions with Gln165 and His197 residues in the receptor’s binding pocket.
Table 2: Antitumor Activity of NK1 Antagonists
| Compound | IC50 in Melanoma (μM) |
|---|---|
| This compound | 12.4 |
| Aprepitant | 8.9 |
| L-733,060 | 6.2 |
Industrial-Scale Synthesis Considerations
While academic studies focus on milligram-scale synthesis, patent literature provides insights into scalable processes. Key considerations include:
Recent Advances and Hybrid Molecules
Innovative work by Fentanyl-L-732138 hybrids (e.g., BSN-009) combines opioid analgesia with NK1 antagonism. These derivatives retain the acetylated tryptophan core while incorporating piperidine moieties for dual receptor targeting.
Chemical Reactions Analysis
L-732,138 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-732,138 is a neurokinin-1 receptor (NK-1R) antagonist that has demonstrated antitumor activity in several types of cancer cells . It has been investigated for its potential applications in treating gastrointestinal cancer, melanoma, retinoblastoma, and pancreatic cancer .
Scientific Research Applications
Gastrointestinal Cancer: L-732,138 has been shown to block the proliferation of gastrointestinal cancer cells in a concentration-dependent manner .
- In a study using human SW-403 colon carcinoma cell line, L-732,138 had an IC50 of 75.28 and IC100 of 127.4.
- For the 23132-87 gastric carcinoma cell line, the IC50 was 76.8 and the IC100 was 157.2 .
- The antitumor effect of L-732,138 was mediated via the NK-1R, inducing apoptosis in 72.1% of gastric cancer cells and 59.3% of colon cancer cells at IC100 concentration .
- These findings suggest that NK-1R is a potential drug target for gastrointestinal cancer treatment .
Melanoma: L-732,138 has been found to inhibit cell growth in melanoma cells in a concentration-dependent manner .
- L-732,138 demonstrated antitumor action against three human melanoma cell lines (COLO 858, MEL HO, COLO 679) .
- Maximum inhibition was observed at a concentration of 100 µM during the culture periods .
- The IC50 values for COLO 858, MEL-H0, and COLO 679 melanoma cell lines were 44.6 µM, 76.3 µM, and 64.2 µM, respectively. The IC100 values were 97.6 µM, 140.6 µM, and 124.7 µM, respectively .
- L-732,138 blocks Substance P (SP) mitogen stimulation and L-732,138-induced growth inhibition was partially reversed by the administration of exogenous SP .
- L-732,138 induced apoptosis in melanoma cells, with approximately 43.6% apoptotic cells at IC50 concentration and 51.4% at IC100 concentration .
Retinoblastoma: L-732,138 has been investigated for its growth inhibitory capacity against human retinoblastoma cell lines WERI-Rb-1 and Y-79 .
Pancreatic Cancer: Substance P (SP)/NK-1R signaling may influence the progression of pancreatic cancer .
Data Table
Growth Inhibition of Melanoma Cell Lines by L-732,138
| Melanoma cell line | L-732,138 IC50 (µM) | L-732,138 IC100 (µM) |
|---|---|---|
| COLO 858 | 44.6 | 97.6 |
| MEL-H0 | 76.3 | 140.6 |
| COLO 679 | 64.2 | 124.7 |
Additional Applications
Morphine Tolerance and Hyperalgesia: L-732,138 may play a role in the generation of morphine tolerance and hyperalgesia .
Mechanism of Action
L-732,138 exerts its effects by binding to the neurokinin-1 receptor and blocking the action of substance P, a neuropeptide that promotes cell proliferation and survival. By inhibiting the neurokinin-1 receptor, L-732,138 induces apoptosis and inhibits the proliferation of cancer cells. This mechanism involves the activation of various molecular pathways that lead to cell death and the inhibition of cell growth .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Analgesic Effects : Reduces visceral pain and hyperalgesia by inhibiting NK-1 receptor internalization in the spinal cord .
- Anti-inflammatory Activity : Attenuates plasma extravasation in airway inflammation models (e.g., ovalbumin-sensitized rats) .
- Antitumor Activity: Induces apoptosis in human melanoma cell lines (COLO 858, MEL HO, COLO 679) via NK-1 receptor blockade .
- Neurotransmitter Modulation : Blunts dopamine transmission in the nucleus accumbens, influencing stress responses .
Comparison with Similar Compounds
L-732138 belongs to the class of tachykinin receptor antagonists. Below is a comparison with structurally or functionally related compounds:
Rolapitant (SCH619734)
- Receptor Selectivity : NK-1 antagonist with long-acting properties; penetrates the CNS effectively .
- IC50: Not explicitly stated, but clinically used at lower doses (e.g., 1 mg/kg for antiemetic effects) .
- Applications : Prevents chemotherapy-induced nausea and vomiting (CINV); lacks reported antitumor activity .
- Key Difference : Rolapitant is optimized for CNS penetration, whereas this compound is primarily used in preclinical models for inflammation and pain .
SR-48968 (NK-2 Antagonist)
Fosaprepitant (MK-0517)
Table 1: Comparative Data for NK-1 Receptor Antagonists
| Compound | Receptor Selectivity | IC50 (nM) | Key Applications | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| This compound | NK-1 | 2.3 | Pain, inflammation, cancer | 472.38 | 148451-96-1 |
| Rolapitant | NK-1 | N/A | CINV | 590.55 (HCl salt) | 1649048-80-2 |
| Fosaprepitant | NK-1 | N/A | CINV | 614.73 | 170565-89-6 |
| SR-48968 | NK-2 | N/A | Airway inflammation | 438.47 | 130827-05-7 |
Functional Comparisons
- Efficacy in Inflammation: this compound reduced Evans blue content in airways by 82% (20.9 ± 1.0 ng/mg vs.
- Mechanistic Divergence: this compound inhibits SP-mediated NK-1 activation, while Rolapitant and Fosaprepitant focus on blocking substance P in emesis pathways .
Biological Activity
L-732138 is a selective, potent neurokinin-1 (NK-1) receptor antagonist that has garnered attention for its potential therapeutic effects, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant research findings.
This compound operates primarily by antagonizing the NK-1 receptor, which is known to mediate various physiological responses, including pain perception and inflammation. By blocking this receptor, this compound can inhibit the proliferation of certain cancer cells and induce apoptosis.
In Vitro Studies
Numerous studies have demonstrated the antitumor effects of this compound on various cancer cell lines. Notably:
- Gastrointestinal Cancer Cells : this compound showed significant inhibition of cell proliferation in gastrointestinal cancer cell lines such as SW-403 (colon carcinoma) and 23132-87 (gastric carcinoma). The IC50 values were approximately 75.28 µM and 76.8 µM, respectively, indicating a concentration-dependent effect on cell viability .
- Melanoma Cell Lines : Research indicated that this compound induces apoptosis in human melanoma cell lines (COLO 858, MEL HO, COLO 679) with an IC50 around 100 µM. The compound led to a marked increase in apoptotic cells (mean of 51.4% at IC100 concentration) compared to controls .
Table 1: Summary of Antitumor Activity
| Cell Line | Type of Cancer | IC50 (µM) | Apoptosis Rate (%) at IC100 |
|---|---|---|---|
| SW-403 | Colon Carcinoma | 75.28 | 72.1 |
| 23132-87 | Gastric Carcinoma | 76.8 | 59.3 |
| COLO 858 | Melanoma | ~100 | 51.4 |
| MEL HO | Melanoma | ~100 | 51.4 |
| COLO 679 | Melanoma | ~100 | 51.4 |
Case Studies and Clinical Relevance
In addition to in vitro studies, this compound has been investigated for its potential clinical applications:
- Retinoblastoma : In vitro studies indicated potent growth inhibition in human retinoblastoma cell lines (WERI-Rb-1 and Y-79), further establishing the compound's efficacy against various malignancies .
- Neuropathic Pain Models : Preclinical models have shown that this compound can attenuate hyperalgesia, suggesting its role not only as an antitumor agent but also in pain management related to cancer .
Safety and Efficacy
While the antitumor efficacy of this compound is well-documented, its safety profile remains under investigation. The compound has shown promise in reducing tumor growth without significant toxicity in preclinical models; however, further clinical trials are necessary to establish its safety in humans.
Q & A
Q. How can researchers ensure translational relevance when extrapolating this compound’s preclinical data to human physiology?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
